5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S2/c16-13-8-9-14(21-13)22(19,20)17-10-15(18,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,17-18H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUMKQNIJJVMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C16H16BrN O2S
- Molecular Weight : 366.3 g/mol
Structural Characteristics
The structure includes a thiophene ring substituted with a bromine atom and a sulfonamide group, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. A notable study demonstrated that related compounds exhibited effective antibacterial activity against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) for one of the derivatives was found to be as low as 0.39 μg/mL, indicating strong efficacy against resistant strains .
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.39 | 0.78 | K. pneumoniae ST147 |
The mechanism by which these compounds exert their antibacterial effects may involve interaction with bacterial enzymes or receptors, leading to disruption of essential cellular processes. In silico studies have suggested that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as an antibacterial agent .
Anticancer Activity
In addition to its antibacterial properties, thiophene derivatives have been explored for their anticancer potential. Research has indicated that certain sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines, including those derived from breast and colon cancers. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
A recent investigation into the cytotoxic effects of related thiophene compounds revealed promising results:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HePG-2 | 0.29 | Topoisomerase II inhibition |
| This compound | Caco-2 | 0.90 | DNA intercalation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Bromination : Introduction of the bromine atom onto the thiophene ring.
- Alkylation : Reaction with cyclopropyl and phenethyl groups to form the desired sulfonamide derivative.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure high purity.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Bromination | Electrophilic substitution | Bromine |
| Alkylation | Nucleophilic substitution | Cyclopropyl bromide |
| Finalization | Coupling | Sulfonamide reagents |
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The biological and physicochemical properties of sulfonamides are heavily influenced by their N-substituents. Below is a comparative analysis of key derivatives:
Key Observations :
- Steric Effects : The target compound’s cyclopropyl group may hinder enzymatic degradation or improve target selectivity compared to linear substituents like propargyl .
- Hydrogen Bonding : The hydroxyl group in the target compound could enhance solubility and interaction with polar residues in biological targets, unlike purely hydrophobic substituents (e.g., tert-butyl in 9g ).
Physicochemical and Spectral Properties
- Melting Points: Bulky substituents (e.g., triazolylmethyl-phenoxybenzyl in 11c ) result in lower melting points (111–112°C) compared to crystalline derivatives like 9d (193–196°C) . The target compound’s melting point is unreported but likely influenced by its hybrid hydrophobic/polar substituent.
- NMR Shifts : The target’s hydroxyl proton would appear as a broad singlet (~δ 5–6 ppm), while the cyclopropyl and phenyl groups would contribute to upfield/downfield shifts in 1H- and 13C-NMR, distinct from propargyl (δ ~2.5 ppm for ≡C-H) or ketone (δ ~200–210 ppm for C=O) signals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves bromination of the thiophene core using N-bromosuccinimide (NBS) in dichloromethane, followed by sulfonamide formation via nucleophilic substitution. Key steps include coupling the cyclopropyl-phenylethyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under microwave irradiation for accelerated reaction kinetics . Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical for achieving yields >70%. Post-synthesis purification via column chromatography or HPLC ensures purity .
Q. How is structural confirmation and purity assessment performed for this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the presence of functional groups (e.g., sulfonamide NH at ~10 ppm, cyclopropyl protons at 0.5–1.5 ppm). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z ~450). High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Conduct in vitro assays for antimicrobial activity (e.g., MIC against S. aureus or E. coli) and enzyme inhibition (e.g., carbonic anhydrase or kinase assays). Use dose-response curves (0.1–100 µM) and compare with controls like sulfamethoxazole. Structural analogs with modified substituents (e.g., halogen or hydroxy groups) should be tested to establish baseline activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Methodological Answer : Side reactions (e.g., over-bromination or sulfonamide hydrolysis) are minimized by controlling stoichiometry (1:1.2 molar ratio for bromination) and using anhydrous conditions. Microwave-assisted synthesis (e.g., 300 W, 60°C, 10 min) reduces reaction time and byproduct formation. Catalyst systems (Pd(PPh₃)₄/CuI) enhance coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
